[2-chloro-5-(trifluoromethyl)thiophen-3-yl]boronic acid
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Overview
Description
[2-chloro-5-(trifluoromethyl)thiophen-3-yl]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a thiophene ring, which is further substituted with chloro and trifluoromethyl groups. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-chloro-5-(trifluoromethyl)thiophen-3-yl]boronic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance . The general procedure involves the reaction of a halogenated thiophene derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction is usually carried out in an aqueous or organic solvent at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the recycling of catalysts and solvents is often implemented to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[2-chloro-5-(trifluoromethyl)thiophen-3-yl]boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The chloro and trifluoromethyl groups on the thiophene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Solvents: Aqueous or organic solvents like ethanol, toluene, or dimethylformamide (DMF).
Major Products
The major products formed from these reactions include biaryl compounds, boronic esters, and substituted thiophenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[2-chloro-5-(trifluoromethyl)thiophen-3-yl]boronic acid has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing drugs.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which [2-chloro-5-(trifluoromethyl)thiophen-3-yl]boronic acid exerts its effects is primarily through its ability to form stable covalent bonds with other molecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, such as enzyme inhibition and molecular recognition.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a thiophene ring.
Thiophene-2-boronic Acid: Similar structure but lacks the chloro and trifluoromethyl substituents.
4-Chlorophenylboronic Acid: Contains a chloro group but lacks the thiophene and trifluoromethyl groups.
Uniqueness
The presence of both chloro and trifluoromethyl groups on the thiophene ring of [2-chloro-5-(trifluoromethyl)thiophen-3-yl]boronic acid imparts unique electronic properties, making it more reactive and versatile in various chemical reactions compared to its simpler counterparts .
Properties
CAS No. |
2399426-48-1 |
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Molecular Formula |
C5H3BClF3O2S |
Molecular Weight |
230.4 |
Purity |
95 |
Origin of Product |
United States |
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